Cas no 1459281-96-9 (methyl 3-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)propanoate)
methyl 3-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)propanoate
- 1459281-96-9
- EN300-16046366
- methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate
- AKOS009153533
-
- Inchi: 1S/C12H15N3O2S/c1-3-8-6-9-11(13-5-4-10(16)17-2)14-7-15-12(9)18-8/h6-7H,3-5H2,1-2H3,(H,13,14,15)
- InChI Key: IICLUWPLSFVJLS-UHFFFAOYSA-N
- SMILES: S1C2C(C=C1CC)=C(N=CN=2)NCCC(=O)OC
Computed Properties
- Exact Mass: 265.08849790g/mol
- Monoisotopic Mass: 265.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 92.4Ų
methyl 3-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16046366-0.05g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 0.05g |
$395.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-0.1g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 0.1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-0.25g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 0.25g |
$432.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-0.5g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 0.5g |
$451.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-1.0g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 1g |
$470.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-2.5g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 2.5g |
$923.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-5.0g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 5g |
$1364.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-10.0g |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 10g |
$2024.0 | 2023-05-25 | ||
| Enamine | EN300-16046366-50mg |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 50mg |
$612.0 | 2023-09-23 | ||
| Enamine | EN300-16046366-100mg |
methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate |
1459281-96-9 | 100mg |
$640.0 | 2023-09-23 |
methyl 3-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)propanoate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on methyl 3-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)propanoate
Methyl 3-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate (CAS No. 1459281-96-9): A Comprehensive Overview
Methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate (CAS No. 1459281-96-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.
The chemical structure of methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate is characterized by a thienopyrimidine core linked to an amino propanoate ester. The thienopyrimidine moiety is a heterocyclic system consisting of a thiophene ring fused to a pyrimidine ring, while the amino propanoate ester provides additional functional groups that can influence the compound's biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antitumor activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
In addition to its antitumor properties, methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of certain viruses, such as influenza and hepatitis C virus (HCV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The pharmacokinetic profile of methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate has been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it a promising candidate for further development as a drug candidate. Preclinical studies have also indicated that it has low toxicity and good safety margins, which are essential considerations for drug development.
One of the key challenges in the development of new drugs is overcoming resistance mechanisms in target cells. Recent studies have explored the ability of methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate to overcome resistance in cancer cells. Results have shown that this compound can effectively inhibit the growth of resistant cancer cell lines by targeting multiple signaling pathways simultaneously. This multifaceted approach may help to prevent or delay the development of resistance during treatment.
The structural flexibility and chemical diversity of thienopyrimidines make them attractive scaffolds for medicinal chemistry efforts aimed at developing new therapeutic agents. Ongoing research is focused on optimizing the structure of methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate through rational design and combinatorial chemistry approaches. These efforts aim to enhance its potency, selectivity, and pharmacological properties while minimizing potential side effects.
In conclusion, methyl 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoate (CAS No. 1459281-96-9) represents a promising lead compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an exciting target for further research and development in medicinal chemistry. As more studies are conducted and new insights are gained, this compound may pave the way for innovative treatments for cancer and viral infections.
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